molecular formula C9H15NO B14568496 4,4-Dimethylhept-6-enenitrile oxide CAS No. 61847-00-5

4,4-Dimethylhept-6-enenitrile oxide

Cat. No.: B14568496
CAS No.: 61847-00-5
M. Wt: 153.22 g/mol
InChI Key: RIPFKDYJCDWMHH-UHFFFAOYSA-N
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Description

4,4-Dimethylhept-6-enenitrile oxide is an organic compound with the molecular formula C9H15NO It is characterized by the presence of a nitrile oxide functional group attached to a heptene backbone with two methyl groups at the fourth carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4-Dimethylhept-6-enenitrile oxide can be synthesized through several methods. One common approach involves the reaction of 4,4-dimethylhept-6-enal with hydroxylamine-O-sulfonic acid under basic conditions to form the nitrile oxide. The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature .

Industrial Production Methods: Industrial production of this compound may involve the large-scale synthesis of the precursor aldehyde followed by its conversion to the nitrile oxide using optimized reaction conditions. The process may include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethylhept-6-enenitrile oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oximes, nitro compounds, amines, hydroxylamines, and various substituted derivatives .

Scientific Research Applications

4,4-Dimethylhept-6-enenitrile oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4-dimethylhept-6-enenitrile oxide involves its interaction with molecular targets through its nitrile oxide functional group. This group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved may include nucleophilic addition, electrophilic substitution, and radical reactions .

Comparison with Similar Compounds

    4,4-Dimethylhept-6-enal: The precursor aldehyde used in the synthesis of the nitrile oxide.

    4,4-Dimethylhept-6-enamine: A related compound with an amine functional group instead of a nitrile oxide.

    4,4-Dimethylhept-6-enol: An alcohol derivative of the heptene backbone.

Uniqueness: The presence of the nitrile oxide group allows for a wide range of chemical transformations and interactions with biological molecules .

Properties

CAS No.

61847-00-5

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

4,4-dimethylhept-6-enenitrile oxide

InChI

InChI=1S/C9H15NO/c1-4-6-9(2,3)7-5-8-10-11/h4H,1,5-7H2,2-3H3

InChI Key

RIPFKDYJCDWMHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC#[N+][O-])CC=C

Origin of Product

United States

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